4-Methylpyridazine-3,6-dione, also known as 4-methyl-3,6-pyridazinedione, is a heterocyclic compound characterized by the presence of a pyridazine ring with two carbonyl groups at the 3 and 6 positions. The molecular formula of this compound is , and it has a molecular weight of approximately 124.1 g/mol . This compound is classified under pyridazine derivatives, which are known for their diverse biological activities and applications in organic synthesis.
The synthesis of 4-methylpyridazine-3,6-dione can be achieved through various methods. One common synthetic route involves the following steps:
The industrial production of 4-methylpyridazine-3,6-dione may utilize continuous flow reactors and optimized catalysts to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are critical for maximizing efficiency during synthesis .
The molecular structure of 4-methylpyridazine-3,6-dione features a six-membered ring with two nitrogen atoms located at positions 1 and 2, and two carbonyl groups at positions 3 and 6. The methyl group is attached to position 4. This arrangement contributes to its unique chemical properties.
4-Methylpyridazine-3,6-dione participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-methylpyridazine-3,6-dione involves its interaction with biological molecules through hydrogen bonding and π-π interactions facilitated by its functional groups. This interaction can lead to modulation of enzyme activities, receptor interactions, and alterations in cellular signaling pathways .
Relevant data on melting point or boiling point may vary based on purity and synthesis method but generally indicates moderate thermal stability .
4-Methylpyridazine-3,6-dione has several scientific applications:
Pyridazine chemistry emerged in the 1950s with hydralazine (1-hydrazinophthalazine), an antihypertensive agent approved in 1953 that featured a fused phthalazine system [1] [8]. The 3-aminopyridazine motif later gained prominence through minaprine (1972), an antidepressant acting as a monoamine oxidase inhibitor, though withdrawn in 1996 due to adverse effects [1]. The 2000s witnessed a resurgence with kinase inhibitors like vatalanib (VEGFR/PDGF inhibitor) and ponatinib (BCR-ABL inhibitor), culminating in FDA approvals of relugolix (GnRH antagonist for prostate cancer, 2020) and deucravacitinib (TYK2 allosteric inhibitor for psoriasis, 2022) – both containing 3-aminopyridazine pharmacophores [1] [3] [8]. This evolution underscores the scaffold’s transition from simple vasodilators to targeted therapeutics exploiting pyridazine’s hydrogen-bonding and dipole-mediated interactions.
The 1,2-diazine (pyridazine) topology imparts distinct advantages over 1,3- (pyrimidine) and 1,4-diazines (pyrazine):
Table 1: Physicochemical Comparison of Diazine Heterocycles
Property | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) | Pyrazine (1,4-diazine) | |
---|---|---|---|---|
Dipole Moment (D) | 4.22 | 2.33 | 0 | |
Basicity (pKa) | 2.0 | 0.93 | 0.37 | |
H-Bond Acceptor (pKBHX) | 1.65 | 1.07 | 0.92 | |
TPSA (Ų) | 25.8 | 25.8 | 12.9 | |
cLogP | -0.51 | 0.26 | 0.84 | [1] |
The high dipole moment of the 3,6-dione configuration facilitates π-π stacking with biological targets, while the adjacent nitrogen atoms enable bidirectional hydrogen bonding. The methyl group at C4 electronically deactivates the ring but provides a site for metabolic modification or steric tuning [6]. This combination supports target affinity while maintaining lower lipophilicity (cLogP = -0.51) compared to phenyl isosteres (cLogP = 2.18) – a critical factor in drug permeability and solubility [1] [3].
The compound’s naming reflects its tautomeric equilibrium:
Table 2: Accepted Nomenclature and Tautomeric Forms
Representation | Structure | Conditions Favoring Form | |
---|---|---|---|
Dione (Keto) | O=C-N-N=C-CH₃ | Solid state, non-polar solvents | |
Diol (Enol) | HO-C=N-N=C-CH₃ | Aqueous solutions, basic pH | |
Mixed Tautomer | O=C-N-N=C(OH)-CH₃ | Crystalline phase | [5] [6] |
X-ray crystallography confirms the predominance of the diketo tautomer in the solid state, with carbonyl stretches at 1670–1690 cm⁻¹ in IR spectra [6]. However, enolization becomes significant in aqueous media (predicted pKa = 9.34), enabling metal chelation via the 3,6-diolate form [6]. This tautomeric flexibility necessitates precise structural assignment in publications through spectroscopic validation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1